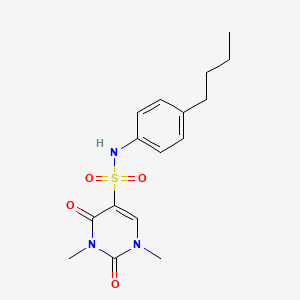
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational Quantum Chemical Studies
Gaurav and Krishna (2021) explored the computational quantum chemical (CQC) aspects of Uracil-5-Tertiary Sulfonamides, including N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. They focused on NMR, FT-Raman, FT-IR, and UV-Vis spectral data, calculating various properties like Hyperpolarizability, HOMO, LUMO, and pharmacokinetic properties (G. Gaurav & K. R. Krishna, 2021).
Synthesis and Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) conducted research on the synthesis of novel heterocyclic compounds, including those related to N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide. Their study investigated the antimicrobial activity of these compounds against various bacteria and fungi (N. Sarvaiya, S. Gulati, & H. Patel, 2019).
Novel Synthetic Methods
Nishimura et al. (2012) developed a novel synthetic method for dihydropyrimidines, closely related to the chemical structure . Their study involved the cyclization of diaza-butadienes with electron-deficient olefins, leading to tetrahydropyrimidines (Y. Nishimura et al., 2012).
Cytotoxic Activity
Li et al. (2014) described a synthetic method for 1,8-dioxo-decahydroacridines derivatives bearing sulfonamide moiety. These compounds were tested for cytotoxic activity against various human tumor cell lines, demonstrating moderate to potent cytotoxic activity (S. Li et al., 2014).
Fluorescent Probe Development
Wang et al. (2012) developed a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide, an analog of the compound . The probe was designed for the discrimination of thiophenols over aliphatic thiols in environmental and biological sciences (Z. Wang et al., 2012).
Thermal Stability Studies
Salih and Al-Sammerrai (1986) investigated the thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidines, similar to the chemical . They analyzed the thermal decomposition patterns of these compounds under various conditions (Z. S. Salih & D. Al-Sammerrai, 1986).
Properties
IUPAC Name |
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-5-6-12-7-9-13(10-8-12)17-24(22,23)14-11-18(2)16(21)19(3)15(14)20/h7-11,17H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNMOCMUSYFLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
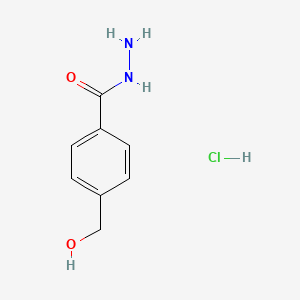
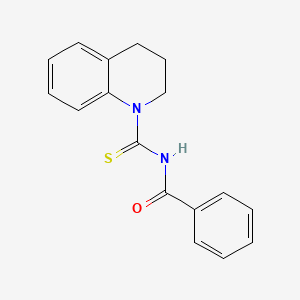

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)
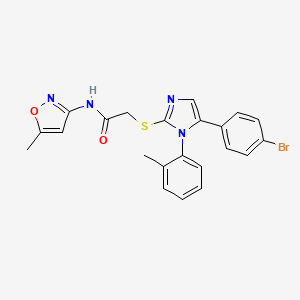
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)
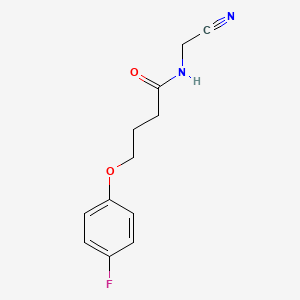
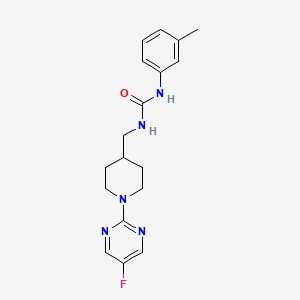
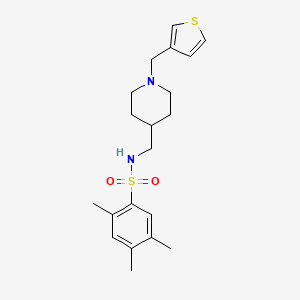
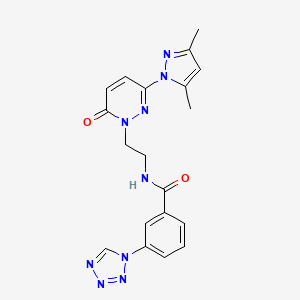
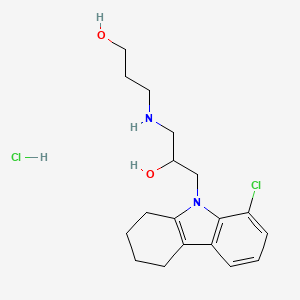

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)
